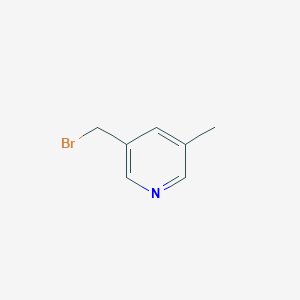

3-(Bromomethyl)-5-methylpyridine

説明

特性

IUPAC Name |

3-(bromomethyl)-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c1-6-2-7(3-8)5-9-4-6/h2,4-5H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZALOULBSKSWNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30474851 | |

| Record name | 3-(BROMOMETHYL)-5-METHYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120276-47-3 | |

| Record name | 3-(BROMOMETHYL)-5-METHYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Synthesis of 3-(Bromomethyl)-5-methylpyridine from 5-Methylnicotinic Acid

Foreword: Strategic Importance and Synthetic Overview

3-(Bromomethyl)-5-methylpyridine is a critical building block in modern medicinal chemistry, most notably serving as a key intermediate in the synthesis of Rupatadine, a potent second-generation antihistamine and platelet-activating factor (PAF) antagonist.[1][2][3] The efficient and scalable production of this intermediate is therefore of significant interest to researchers and professionals in drug development and manufacturing.

This guide provides a comprehensive technical overview of a robust and field-proven synthetic route starting from the readily available 5-methylnicotinic acid. Traditional methods involving the direct radical bromination of 3,5-lutidine are often plagued by poor selectivity, leading to the formation of di-substituted byproducts and challenging purification profiles.[1] The pathway detailed herein circumvents these issues by employing a controlled, two-step sequence:

-

Reduction of the carboxylic acid moiety of 5-methylnicotinic acid to the corresponding primary alcohol, (5-methylpyridin-3-yl)methanol.

-

Bromination of the resultant alcohol to yield the target molecule, 3-(bromomethyl)-5-methylpyridine, which is typically isolated as its more stable hydrobromide salt.[1]

This approach offers superior control, higher purity, and an overall efficient yield, making it suitable for both laboratory-scale synthesis and considerations for industrial production.[1] We will explore the causality behind each procedural step, provide detailed, actionable protocols, and ground our discussion in authoritative references.

Part 1: The Synthetic Pathway: Mechanism and Rationale

The conversion of 5-methylnicotinic acid to 3-(bromomethyl)-5-methylpyridine is a strategic functional group transformation. The core logic is to convert the stable carboxylic acid into a more reactive primary alcohol, which can then undergo nucleophilic substitution to install the desired bromine atom.

Step 1: Reduction of 5-Methylnicotinic Acid to (5-Methylpyridin-3-yl)methanol

The direct reduction of a carboxylic acid requires harsh reducing agents such as lithium aluminum hydride (LiAlH₄). While effective, LiAlH₄ is pyrophoric, highly reactive with protic solvents (including moisture), and presents significant handling challenges, making it less ideal for scalable operations.

A more prudent and industrially viable strategy involves a two-stage, one-pot conceptual process: esterification followed by reduction.

Causality of Experimental Choice:

-

Esterification: Carboxylic acids are first converted to their corresponding esters (e.g., methyl esters). Esters are significantly more susceptible to reduction by milder, more manageable hydridic reducing agents like sodium borohydride (NaBH₄).[4][5] This transformation is typically achieved via Fischer esterification, using an excess of the alcohol (e.g., methanol) as both reactant and solvent, with a catalytic amount of strong acid (e.g., H₂SO₄) to protonate the carbonyl oxygen and activate the carbonyl carbon towards nucleophilic attack by the alcohol.[4][5]

-

Reduction of the Ester: Sodium borohydride, particularly in a methanol solvent system, is an excellent choice for reducing the ester to the primary alcohol.[5] It is less expensive, safer to handle than LiAlH₄, and its reactivity can be modulated by the solvent and temperature. The mechanism involves the transfer of a hydride ion from the borohydride complex to the electrophilic carbonyl carbon of the ester, ultimately leading to the formation of the primary alcohol after an aqueous workup.

Step 2: Bromination of (5-Methylpyridin-3-yl)methanol

With the primary alcohol in hand, the next step is to substitute the hydroxyl (-OH) group with a bromine atom. The -OH group is a poor leaving group; therefore, it must first be protonated by a strong acid to form a good leaving group, water (H₂O).

Causality of Experimental Choice:

-

Reagent Selection: Aqueous hydrobromic acid (HBr) is the reagent of choice for this transformation.[1] It serves as both the proton source to activate the alcohol and the source of the bromide nucleophile. This dual function simplifies the reaction setup and reagent profile.

-

Reaction Conditions: The reaction is typically conducted at reflux. The elevated temperature facilitates the Sₙ2 reaction. To drive the reaction to completion, water, a byproduct of the reaction, is removed azeotropically using a solvent like xylene.[1] This application of Le Châtelier's principle ensures a high conversion rate.

-

Product Isolation: The final product is a pyridine derivative, which is basic. In the highly acidic reaction medium (HBr), the pyridine nitrogen is protonated, leading to the formation of 3-(bromomethyl)-5-methylpyridine hydrobromide. This salt is often crystalline, less volatile, and more stable than the free base, simplifying its isolation and purification.[1]

Part 2: Detailed Experimental Protocols

The following protocols are synthesized from established literature procedures and represent a reliable method for achieving the target synthesis.[5]

Protocol 1: Synthesis of (5-Methylpyridin-3-yl)methanol

This procedure combines the esterification and reduction steps.

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| 5-Methylnicotinic Acid | 137.14 | 10.0 g | 0.073 mol |

| Methanol (Anhydrous) | 32.04 | 150 mL | - |

| Sulfuric Acid (Conc.) | 98.08 | 2.0 mL | - |

| Sodium Borohydride (NaBH₄) | 37.83 | 11.0 g | 0.291 mol |

| Tetrahydrofuran (THF) | 72.11 | 100 mL | - |

| Saturated NH₄Cl (aq.) | - | As needed | - |

| Ethyl Acetate | - | As needed | - |

| Magnesium Sulfate (MgSO₄) | - | As needed | - |

Procedure:

-

Esterification:

-

To a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-methylnicotinic acid (10.0 g) and methanol (150 mL).

-

Stir the suspension and carefully add concentrated sulfuric acid (2.0 mL) dropwise.

-

Heat the mixture to reflux and maintain for 16-20 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature. Carefully neutralize the acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Remove the methanol under reduced pressure using a rotary evaporator. The resulting residue is methyl 5-methylnicotinate, which is used in the next step without further purification.

-

-

Reduction:

-

To the flask containing the crude methyl 5-methylnicotinate, add tetrahydrofuran (THF, 100 mL).

-

In a separate beaker, suspend sodium borohydride (11.0 g) in THF. Carefully add this suspension to the reaction flask in portions (Note: exothermic reaction may occur).

-

Add 10-15 mL of methanol to the reaction mixture, which will initiate the reduction.

-

Heat the mixture to reflux and maintain for 24 hours. Monitor the reaction progress by TLC.

-

After completion, cool the flask in an ice bath and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution stops.

-

Stir the mixture vigorously for 12-15 hours at room temperature to ensure complete hydrolysis of borate esters.

-

Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

-

Combine all organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield (5-methylpyridin-3-yl)methanol as a crude oil, which can be purified by column chromatography if necessary.

-

Protocol 2: Synthesis of 3-(Bromomethyl)-5-methylpyridine Hydrobromide

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (from 0.0245 mol alcohol) | Moles (approx.) |

| (5-Methylpyridin-3-yl)methanol | 123.15 | 3.0 g | 0.0245 mol |

| Hydrobromic Acid (40% aq.) | 80.91 | 30 mL | 0.21 mol |

| Xylene | 106.16 | 25 mL | - |

Procedure:

-

Reaction Setup:

-

Combine (5-methylpyridin-3-yl)methanol (3.0 g), 40% hydrobromic acid (30 mL), and xylene (25 mL) in a round-bottom flask.

-

Equip the flask with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer.

-

-

Bromination:

-

Heat the mixture to a vigorous reflux. Water will be removed azeotropically with xylene and collected in the Dean-Stark trap.

-

Continue refluxing until no more water is collected (approximately 4-6 hours).

-

Once the reaction is complete, cool the mixture to room temperature.

-

-

Isolation and Purification:

-

Remove the xylene under reduced pressure using a rotary evaporator.

-

The remaining residue will begin to solidify upon cooling. Cool the flask in an ice bath to promote crystallization of the hydrobromide salt.

-

Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold diethyl ether or acetone to remove any non-polar impurities.

-

Dry the white to off-white solid under vacuum to yield 3-(bromomethyl)-5-methylpyridine hydrobromide. An overall yield of 65-70% from 5-methylnicotinic acid can be expected.[1]

-

Part 3: Workflow and Safety Considerations

General Experimental Workflow

Critical Safety and Handling Protocols

Chemical synthesis requires stringent adherence to safety protocols. All operations must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-resistant lab coat, and chemical-resistant gloves.

-

5-Methylnicotinic Acid: May cause skin and eye irritation. Avoid inhalation of dust.

-

(5-Methylpyridin-3-yl)methanol: Harmful if swallowed and causes skin and serious eye irritation. May also cause respiratory irritation.[6]

-

Sodium Borohydride (NaBH₄): Flammable solid. Reacts with water and acids to produce flammable hydrogen gas. Toxic if ingested. Must be handled in a dry environment.

-

Concentrated Sulfuric Acid & Hydrobromic Acid: Highly corrosive. Cause severe skin burns and eye damage upon contact. Handle with extreme care, ensuring secondary containment is available.

-

Organic Solvents (Methanol, THF, Xylene): Flammable liquids with toxic vapors. Ensure the fume hood has adequate airflow and eliminate all potential ignition sources.

References

-

Guo, J., Lu, Y., & Wang, J. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. Heterocyclic Communications, 21(4), 203–205. [Link]

- Google Patents. (2017). CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid.

-

Semantic Scholar. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. [Link]

-

PubChem. (n.d.). (5-Methylpyridin-3-yl)methanol. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (2013). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. [Link]

- Google Patents. (2014). CN102584695B - Preparing method of 5-methylnicotinicacid.

- Google Patents. (2012). CN102584695A - Preparing method of 5-methylnicotinicacid.

-

Scholars Research Library. (2013). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Der Pharma Chemica, 5(4), 138-140. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. semanticscholar.org [semanticscholar.org]

- 3. biosynth.com [biosynth.com]

- 4. researchgate.net [researchgate.net]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. (5-Methylpyridin-3-yl)methanol | C7H9NO | CID 11962777 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(Bromomethyl)-5-methylpyridine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromomethyl)-5-methylpyridine, a halogenated pyridine derivative, is a pivotal building block in modern medicinal chemistry. Its unique structural features, particularly the reactive bromomethyl group, render it an invaluable synthon for the construction of complex molecular architectures. This guide provides a comprehensive overview of 3-(bromomethyl)-5-methylpyridine, with a primary focus on its hydrobromide salt, the most commonly utilized form in synthesis. We will delve into its chemical and physical properties, detailed synthetic protocols, reactivity, and its significant role as a key intermediate in the synthesis of the second-generation antihistamine, Rupatadine.

Chemical Identity and Properties

While the free base of 3-(bromomethyl)-5-methylpyridine is less commonly isolated, its hydrobromide and hydrochloride salts are stable and widely used in organic synthesis. This guide will focus on the hydrobromide salt.

CAS Number:

-

3-(Bromomethyl)-5-methylpyridine Hydrobromide: 1235342-53-6[1]

-

3-(Bromomethyl)-5-methylpyridine Hydrochloride: 182354-92-3[2]

Physicochemical Properties of 3-(Bromomethyl)-5-methylpyridine Hydrobromide

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉Br₂N | [1] |

| Molecular Weight | 266.96 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 162-165 °C | [1] |

| Flash Point | 162 °C | [1] |

| Solubility | Soluble in polar organic solvents | |

| Storage | 2-8°C, under inert atmosphere | [1] |

Synthesis of 3-(Bromomethyl)-5-methylpyridine Hydrobromide

The most efficient and commonly cited synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide commences from 5-methylnicotinic acid. This multi-step process is outlined below.[3]

Synthetic Pathway from 5-Methylnicotinic Acid

Caption: Synthesis of 3-(Bromomethyl)-5-methylpyridine Hydrobromide.

Experimental Protocol: Synthesis from 5-Methylnicotinic Acid[3]

Step 1: Esterification of 5-Methylnicotinic Acid

-

To a solution of 5-methylnicotinic acid (1.0 eq) in methanol, add thionyl chloride (2.0 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 5-methylnicotinate.

Causality: Thionyl chloride reacts with methanol to form methyl sulfite and HCl in situ. The HCl then catalyzes the Fischer esterification of the carboxylic acid. Using an excess of thionyl chloride ensures the complete conversion of the starting material.

Step 2: Reduction of the Ester to the Alcohol

-

To a suspension of methyl 5-methylnicotinate (1.0 eq) in methanol, add sodium borohydride (3.6 eq) portion-wise at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford 5-methyl-3-pyridinemethanol.

Causality: Sodium borohydride is a selective reducing agent that reduces esters to primary alcohols. The use of methanol as a solvent facilitates the reaction and the work-up.

Step 3: Bromination of the Alcohol

-

To a solution of 5-methyl-3-pyridinemethanol (1.0 eq) in 48% hydrobromic acid, heat the mixture at reflux for 4 hours.

-

Cool the reaction mixture to room temperature and then to 0°C to induce crystallization.

-

Collect the solid product by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to obtain 3-(bromomethyl)-5-methylpyridine hydrobromide.

Causality: The acidic conditions of the hydrobromic acid protonate the hydroxyl group of the alcohol, converting it into a good leaving group (water). The bromide ion then acts as a nucleophile, displacing the water molecule in an Sₙ2 reaction to form the desired bromomethyl group. The product precipitates as the hydrobromide salt.

Alternative Synthetic Route: Radical Bromination of 3,5-Dimethylpyridine

An alternative, though sometimes less selective, method involves the radical bromination of 3,5-dimethylpyridine using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[4]

Caption: Radical Bromination of 3,5-Dimethylpyridine.

Causality: This reaction proceeds via a free radical chain mechanism. The initiator (AIBN) generates radicals upon heating, which then abstract a hydrogen atom from one of the methyl groups of 3,5-dimethylpyridine. The resulting benzylic-like radical is stabilized by resonance with the pyridine ring. This radical then reacts with NBS to form the product and a succinimidyl radical, which continues the chain reaction. The selectivity for monobromination can be challenging to control, often leading to the formation of dibrominated byproducts.

Reactivity and Applications in Drug Development

The synthetic utility of 3-(bromomethyl)-5-methylpyridine stems from the high reactivity of the bromomethyl group, which behaves as a benzylic-like bromide. This makes it an excellent electrophile for Sₙ2 reactions with a wide range of nucleophiles.

Key Application: Synthesis of Rupatadine

A prime example of its application is in the final step of the synthesis of Rupatadine, a potent and long-acting antagonist of both histamine H1 and platelet-activating factor (PAF) receptors.

Caption: N-Alkylation of Desloratadine.

In this key step, the secondary amine of Desloratadine acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group of 3-(bromomethyl)-5-methylpyridine in an Sₙ2 reaction. This forms a new carbon-nitrogen bond and yields the final Rupatadine molecule.

Experimental Protocol: Synthesis of Rupatadine[3][5]

-

To a solution of Desloratadine (1.0 eq) in a suitable aprotic solvent (e.g., dimethylformamide or acetonitrile), add a base such as potassium carbonate or sodium carbonate (2.0-3.0 eq).

-

Add 3-(bromomethyl)-5-methylpyridine hydrobromide (1.0-1.2 eq) to the reaction mixture.

-

Heat the mixture at a suitable temperature (e.g., 60-80°C) and monitor the reaction progress by TLC or HPLC.

-

Upon completion, cool the reaction mixture and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure Rupatadine.

Causality: The base is essential to deprotonate the secondary amine of Desloratadine, thereby increasing its nucleophilicity. The aprotic solvent is chosen to facilitate the Sₙ2 reaction. The work-up procedure is designed to remove inorganic salts and unreacted starting materials.

Spectroscopic Characterization

The structural elucidation of 3-(bromomethyl)-5-methylpyridine hydrobromide is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of 3-(bromomethyl)-5-methylpyridine hydrobromide in DMSO-d₆ is expected to show the following key signals:[3]

-

A singlet for the methyl protons (-CH₃) at approximately δ 2.50 ppm.

-

A singlet for the bromomethyl protons (-CH₂Br) at approximately δ 4.88 ppm.

-

A singlet for the aromatic proton at the 6-position at approximately δ 8.58 ppm.

-

Two singlets for the aromatic protons at the 2- and 4-positions at approximately δ 8.84 ppm.

¹³C NMR Spectroscopy:

Based on related structures, the ¹³C NMR spectrum is anticipated to display distinct signals for the methyl carbon, the bromomethyl carbon, and the five aromatic carbons of the pyridine ring.

Infrared (IR) Spectroscopy:

The FT-IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions for 3-(bromomethyl)-5-methylpyridine hydrobromide include:[3]

-

C-H stretching vibrations of the aromatic ring and the methyl/bromomethyl groups.

-

C=C and C=N stretching vibrations characteristic of the pyridine ring.

-

C-Br stretching vibration.

-

N-H stretching from the hydrobromide salt.

Mass Spectrometry (MS):

The mass spectrum would show the molecular ion peak corresponding to the free base [M-HBr]⁺ at m/z 185.95 and 187.95 in a characteristic 1:1 ratio due to the presence of the bromine atom.[3]

Safety and Handling

3-(Bromomethyl)-5-methylpyridine hydrobromide is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

GHS Hazard Classification:

-

Hazard Statements: H314 - Causes severe skin burns and eye damage. H318 - Causes serious eye damage.[5]

-

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[5]

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[5]

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[5]

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.[5]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

P310: Immediately call a POISON CENTER or doctor/physician.[5]

-

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.

Handling and Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

Conclusion

3-(Bromomethyl)-5-methylpyridine, particularly as its hydrobromide salt, is a cornerstone intermediate for medicinal chemists and drug development professionals. Its well-defined synthesis, predictable reactivity, and crucial role in the production of important pharmaceuticals like Rupatadine underscore its significance. A thorough understanding of its properties, handling, and reaction mechanisms is paramount for its safe and effective utilization in the laboratory and in industrial-scale synthesis. This guide serves as a comprehensive resource to facilitate further research and development involving this versatile chemical entity.

References

- Guo, J., Lu, Y., & Wang, J. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide.

-

Semantic Scholar. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. Retrieved from [Link]

- Google Patents. (n.d.). A process for the preparation of rupatadine.

- Google Patents. (n.d.). An improved process for the preparation of Rupatadine Fumarate.

-

MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 3-(Bromomethyl)-5-methylpyridine hydrobromide. Retrieved from [Link]

-

Quick Company. (n.d.). Process For The Synthesis Of Rupatadine. Retrieved from [Link]

-

SDS Manager. (2017). 3-(Bromomethyl)pyridine hydrobromide SDS. Retrieved from [Link]

Sources

- 1. 3-(Bromomethyl)-5-methylpyridine hydrobromide [myskinrecipes.com]

- 2. 182354-92-3|3-(Bromomethyl)-5-methylpyridine hydrochloride|BLD Pharm [bldpharm.com]

- 3. WO2006114676A2 - A process for the preparation of rupatadine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

Modulating the Core: An In-depth Technical Guide to the Electronic Properties of 3,5-Substituted Pyridine Rings

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring, a cornerstone scaffold in medicinal chemistry and materials science, offers a versatile platform for molecular design. The strategic placement of substituents allows for the fine-tuning of a molecule's electronic properties, profoundly influencing its reactivity, basicity, coordination chemistry, and biological activity. This guide provides a deep dive into the electronic landscape of 3,5-disubstituted pyridines, offering theoretical understanding, practical experimental protocols, and insights into their application, empowering researchers to rationally design molecules with tailored functionalities.

The Electronic Influence of 3,5-Substitution: A Tale of Two Effects

The electronic character of the pyridine ring is primarily dictated by the interplay of two fundamental substituent effects: the inductive effect (I) and the resonance (or mesomeric) effect (R). In the context of 3,5-disubstitution, these effects synergistically or antagonistically modulate the electron density of the ring and, crucially, the basicity of the nitrogen atom.

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is dependent on the electronegativity of the substituent. Electron-withdrawing groups (EWGs), such as halogens (-Cl, -Br) or trifluoromethyl (-CF3), exert a negative inductive effect (-I), pulling electron density away from the ring and decreasing the basicity of the pyridine nitrogen. Conversely, electron-donating groups (EDGs), like alkyl groups (-CH3), exhibit a positive inductive effect (+I), pushing electron density into the ring and enhancing its basicity.

Resonance Effect (R): This effect involves the delocalization of π-electrons between the substituent and the pyridine ring. For substituents at the 3- and 5-positions (meta to the nitrogen), the resonance effect is generally considered to be weaker compared to the 2-, 4-, and 6-positions. However, it can still play a significant role in influencing the overall electronic nature of the ring.

The combination of these effects determines the overall electron-donating or electron-withdrawing nature of the substituents and their impact on the pyridine's properties.

Quantifying the Electronic Impact: Hammett Constants and pKa Values

To move beyond qualitative descriptions, we can use quantitative parameters to predict and compare the electronic influence of different 3,5-substituents.

Hammett Substituent Constants (σ)

The Hammett equation provides a framework for quantifying the electronic effect of substituents on the reactivity of aromatic systems.[1] The substituent constant, σ, is a measure of the electronic effect of a substituent relative to hydrogen. For 3,5-disubstituted pyridines, the Hammett constants of the individual substituents are generally considered to be additive. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

Acidity Constant (pKa) of the Pyridinium Ion

The most direct measure of the electronic environment of the pyridine nitrogen is the pKa of its conjugate acid, the pyridinium ion. A lower pKa value indicates a less basic pyridine, a consequence of electron-withdrawing substituents that destabilize the positive charge on the protonated nitrogen. Conversely, a higher pKa value signifies a more basic pyridine, resulting from electron-donating groups that help to stabilize the positive charge.

Table 1: Predicted and Experimental pKa Values for Selected 3,5-Disubstituted Pyridines

| Substituent (X) | Substituent (Y) | Predicted pKa[2] | Experimental pKa | Reference |

| H | H | 5.25 | 5.23 | [1] |

| Cl | Cl | 0.32 | ~0.6-0.8 | [2] |

| CH3 | CH3 | - | 6.15 | - |

| NO2 | NO2 | - | -0.16 | - |

| NH2 | NH2 | - | 8.53 | - |

Note: Experimental values can vary depending on the measurement conditions (solvent, temperature).

Probing the Electronic Environment: Spectroscopic and Electrochemical Techniques

A variety of analytical techniques can be employed to experimentally characterize the electronic properties of 3,5-disubstituted pyridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for assessing the electron density within the pyridine ring. The chemical shifts of the ring protons and carbons are sensitive to the electronic effects of the substituents. Electron-withdrawing groups at the 3- and 5-positions will deshield the remaining ring protons (H-2, H-4, H-6), causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups will cause an upfield shift.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to probe the redox properties of a molecule. For 3,5-disubstituted pyridines, CV can be used to determine the oxidation and reduction potentials. Electron-withdrawing substituents make the pyridine ring more electron-deficient and thus more difficult to oxidize (higher oxidation potential) and easier to reduce (less negative reduction potential). The opposite is true for electron-donating substituents.

The Impact on Application: From Medicinal Chemistry to Materials Science

The ability to precisely tune the electronic properties of 3,5-disubstituted pyridines has led to their use in a wide range of applications.

Drug Development

In medicinal chemistry, modifying the electronic properties of a pyridine-containing drug candidate can significantly impact its pharmacokinetic and pharmacodynamic profile. For instance, in the development of antituberculosis agents, the introduction of specific 3,5-disubstituents has been shown to be crucial for potent activity against drug-resistant strains of Mycobacterium tuberculosis.[1] The electronic nature of the substituents can influence factors such as membrane permeability, metabolic stability, and binding affinity to the target protein.

Coordination Chemistry and Catalysis

The basicity and steric profile of 3,5-disubstituted pyridines make them valuable ligands in coordination chemistry and catalysis. Electron-donating groups enhance the coordinating ability of the pyridine nitrogen, leading to more stable metal complexes. Conversely, electron-withdrawing groups can be used to modulate the Lewis acidity of the metal center in a catalytic complex, thereby influencing its reactivity and selectivity. The steric bulk of the 3,5-substituents can also be used to control the coordination number and geometry around the metal center.

Experimental Protocols: A Practical Guide

Accurate and reproducible experimental data is the cornerstone of rational molecular design. The following sections provide detailed, step-by-step protocols for the determination of pKa and the analysis of redox properties.

Determination of pKa by Potentiometric Titration

Rationale: Potentiometric titration is a highly accurate method for determining the pKa of a compound. It involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte and monitoring the resulting change in pH. The pKa is determined from the midpoint of the titration curve.

Step-by-Step Protocol:

-

Preparation of Solutions:

-

Prepare a standard solution of the 3,5-disubstituted pyridine of known concentration (e.g., 0.01 M) in deionized water or a suitable co-solvent if the compound has low water solubility.

-

Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

-

Calibration of the pH Meter: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa of the pyridine.

-

Titration:

-

Place a known volume of the pyridine solution in a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Begin adding the standardized acid (or base) in small, precise increments, recording the pH after each addition.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve.

-

The pKa is the pH at the half-equivalence point (i.e., when half of the pyridine has been protonated or deprotonated).

-

Diagram of Potentiometric Titration Workflow:

Caption: Workflow for pKa determination by potentiometric titration.

Analysis of Redox Properties by Cyclic Voltammetry

Rationale: Cyclic voltammetry provides valuable information about the oxidation and reduction potentials of a compound, which are directly related to its electronic structure.

Step-by-Step Protocol:

-

Preparation of the Electrolyte Solution:

-

Dissolve the 3,5-disubstituted pyridine (typically 1-5 mM) in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6). The supporting electrolyte is crucial to ensure conductivity of the solution.

-

-

Electrochemical Cell Setup:

-

Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

-

-

Deoxygenation: Purge the electrolyte solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurement.

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to a potentiostat.

-

Apply a potential waveform that scans from an initial potential to a final potential and then back to the initial potential. The scan rate (e.g., 100 mV/s) will influence the shape of the voltammogram.

-

Record the resulting current as a function of the applied potential.

-

-

Data Analysis:

-

The resulting plot of current versus potential is called a cyclic voltammogram.

-

Identify the anodic (oxidation) and cathodic (reduction) peak potentials.

-

The half-wave potential (E1/2), which is the average of the anodic and cathodic peak potentials for a reversible process, provides a good estimate of the standard redox potential.

-

Diagram of Cyclic Voltammetry Workflow:

Caption: Workflow for analyzing redox properties by cyclic voltammetry.

Conclusion: A Framework for Rational Design

The electronic properties of 3,5-disubstituted pyridine rings are a direct consequence of the interplay between inductive and resonance effects of the substituents. By understanding and quantifying these effects through parameters like Hammett constants and pKa values, and by employing analytical techniques such as NMR and cyclic voltammetry, researchers can gain a deep understanding of the electronic landscape of these versatile molecules. This knowledge empowers the rational design of novel compounds with tailored properties for a wide array of applications, from the development of life-saving pharmaceuticals to the creation of advanced materials.

References

- Sangu, K., et al. (2024). 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. Future Medicinal Chemistry, 16(22), 1-19.

- Poliak, P. (2014). The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. Acta Chimica Slovaca, 7(1), 25-30.

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

iGEM. (n.d.). Protocol for cyclic voltammetry. Retrieved from [Link]

- Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine. Bioorganic & Medicinal Chemistry Letters, 11(5), 631-633.

- Gungor, T. (2021). Crystal structure of catena-poly[[bis(4-methoxypyridine-κN)copper(II)]-di-μ-chlorido].

- Vitorica-Yrezabal, I. J., et al. (2011). Halogen-bonded assemblies of dihalopyridines with CuX2 (X = Cl, Br). Crystal Growth & Design, 11(11), 4922-4930.

- Awwadi, F. F. (2013). catena-Poly[[bis(3,5-dimethylpyridine-κN)copper(II)]-di-μ-chlorido]. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), m369.

Sources

An In-depth Technical Guide to the Key Intermediates in the Synthesis of Rupatadine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rupatadine is a second-generation antihistamine and platelet-activating factor (PAF) antagonist used for the management of allergic rhinitis and urticaria.[1][2][3] Its dual mechanism of action makes it an effective treatment option with a favorable safety profile.[4][5] The synthesis of rupatadine has been approached through various routes, each involving critical intermediates that dictate the efficiency, scalability, and impurity profile of the final active pharmaceutical ingredient (API). This guide provides a detailed exploration of the core synthetic strategies and the pivotal intermediates involved in the preparation of rupatadine, offering insights into the chemistry, experimental choices, and practical considerations for its synthesis.

Retrosynthetic Analysis of Rupatadine

A retrosynthetic disconnection of rupatadine reveals two primary building blocks: the tricyclic core, which is desloratadine, and the substituted pyridine side chain. The key bond formation is the N-alkylation of the piperidine ring of desloratadine.

Caption: Retrosynthetic analysis of Rupatadine.

This analysis highlights two principal synthetic strategies:

-

Convergent Synthesis: Direct N-alkylation of pre-synthesized desloratadine with an activated 5-methyl-3-pyridylmethyl species.

-

Linear Synthesis: Construction of the pyridine side chain onto a precursor of the tricyclic core, followed by final cyclization and functional group manipulations. A common variation involves the formation of an amide bond between desloratadine and 5-methylnicotinic acid, followed by reduction.

Key Synthetic Routes and their Core Intermediates

Route 1: N-Alkylation of Desloratadine

This is a widely employed and commercially viable route that hinges on the reaction of desloratadine with a suitable electrophile.

-

Desloratadine (8-chloro-6,11-dihydro-11-(4-piperidylidene)-5H-benzo[6][7]cyclohepta[1,2-b]pyridine) : This is the cornerstone of the rupatadine synthesis. While it can be considered a starting material for the final step, its own synthesis is a critical part of the overall process. Desloratadine is the active metabolite of loratadine and can be synthesized by the hydrolysis of the urethane group of loratadine.[8]

-

5-Methyl-3-chloromethylpyridine Hydrochloride : This is a key electrophilic intermediate for the N-alkylation of desloratadine.[7][9][10] Its stability as a hydrochloride salt makes it easier to handle compared to the free base or the corresponding bromo derivative.[9]

Caption: Synthetic pathway for Rupatadine via N-alkylation.

-

Esterification: 5-Methylnicotinic acid is esterified to methyl 5-methylnicotinate using thionyl chloride in methanol.

-

Reduction: The resulting ester is reduced to (5-methylpyridin-3-yl)methanol using a reducing agent like sodium borohydride in methanol.

-

Chlorination: The alcohol is then chlorinated with thionyl chloride in a suitable solvent like toluene to yield 5-methyl-3-chloromethylpyridine, which is typically isolated as its hydrochloride salt.

-

Desloratadine and 5-methyl-3-chloromethylpyridine hydrochloride are reacted in a biphasic system of an aromatic hydrocarbon (e.g., toluene or xylene) and water.

-

A phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), is employed to facilitate the reaction between the two phases.

-

An inorganic base like potassium carbonate or sodium hydroxide is used to neutralize the hydrochloride salt and deprotonate the piperidine nitrogen of desloratadine.

-

The reaction mixture is typically heated to reflux (around 65-70°C) for several hours to drive the reaction to completion.

-

Upon completion, the organic layer is separated, washed, and the solvent is removed to yield rupatadine base, which can be further purified and converted to a pharmaceutically acceptable salt like the fumarate.

-

Phase Transfer Catalysis: The use of a phase transfer catalyst is crucial for this reaction as desloratadine has limited solubility in water and the inorganic base is insoluble in the organic solvent. The catalyst transports the hydroxide ions into the organic phase to deprotonate the desloratadine, allowing it to react with the alkyl chloride.

-

Choice of Leaving Group: While bromo and mesyl derivatives could also be used, the chloromethylpyridine hydrochloride is often preferred for its stability and ease of handling on an industrial scale.[9] Bromomethylpyridines can be lachrymatory and less stable.[9]

Route 2: Amide Formation and Reduction

This route offers an alternative approach, avoiding the direct handling of potentially unstable alkyl halides.

-

5-Methylnicotinic Acid : This is the starting material for the pyridine side chain in this route.

-

N-(5-methylnicotinoyl)desloratadine (Amide Intermediate) : This is the pivotal intermediate formed by the coupling of desloratadine and 5-methylnicotinic acid.

-

Desloratadine : As in Route 1, this is a key building block.

Caption: Synthetic pathway for Rupatadine via amide formation.

-

Desloratadine and 5-methylnicotinic acid are dissolved in a suitable aprotic solvent.

-

A coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of 1-hydroxybenzotriazole (HOBt), is added to facilitate the amide bond formation.

-

The reaction is stirred at room temperature until completion.

-

A major drawback of using DCC is the formation of dicyclohexylurea (DCU) as a byproduct, which can be difficult to remove completely from the product.[9]

-

The isolated amide intermediate is dissolved in an appropriate solvent like tetrahydrofuran (THF).

-

A reducing agent, such as a borane complex (e.g., borane-tetrahydrofuran complex), is added to reduce the amide carbonyl to a methylene group.

-

The reaction is typically carried out at room temperature or with gentle heating.

-

Work-up involves quenching the excess reducing agent and extracting the rupatadine base.

-

Coupling Agents: DCC and HOBt are standard reagents for amide bond formation. HOBt is added to suppress side reactions and racemization (though not a concern here) and to increase the reaction rate.

-

Reducing Agents: Borane complexes are effective for the reduction of amides to amines under relatively mild conditions compared to other reducing agents like lithium aluminum hydride, which can be more hazardous to handle.

Precursors to Desloratadine

The synthesis of desloratadine itself involves a key tricyclic ketone intermediate.

-

8-chloro-6,11-dihydro-5H-benzo[6][7]cyclohepta[1,2-b]pyridin-11-one : This tricyclic ketone is a crucial precursor to loratadine and, subsequently, desloratadine.[11][12]

The synthesis of desloratadine from this ketone typically involves a Wittig or Grignard reaction to introduce the piperidine ring, followed by dehydration.

Data Summary

| Route | Key Intermediates | Key Reaction | Reported Overall Yield | Advantages | Disadvantages |

| 1: N-Alkylation | Desloratadine, 5-Methyl-3-chloromethylpyridine HCl | Phase Transfer Catalyzed N-Alkylation | Up to 85%[9] | High yield, stable intermediate, suitable for industrial scale | Requires phase transfer catalyst, potential for side reactions |

| 2: Amide Reduction | Desloratadine, 5-Methylnicotinic Acid, Amide Intermediate | Amide coupling followed by reduction | Around 47%[9] | Avoids handling of alkyl halides | Formation of difficult-to-remove byproducts (DCU), lower overall yield |

Conclusion

The synthesis of rupatadine is a well-established process with multiple viable routes. The choice of a particular synthetic strategy in a research or industrial setting will depend on factors such as cost of starting materials, scalability, ease of purification, and overall yield. The N-alkylation of desloratadine with 5-methyl-3-chloromethylpyridine hydrochloride currently appears to be a more efficient and widely adopted method. A thorough understanding of the key intermediates and the rationale behind the experimental choices is paramount for the successful and efficient synthesis of this important antihistamine.

References

- WO2006114676A2 - A process for the preparation of rupatadine - Google P

- CN105130956A - Preparation method of rupatadine fumarate - Google P

-

Process For The Synthesis Of Rupatadine - Quick Company. [Link]

- EP2824103B1 - An improved process for the preparation of Rupatadine Fumarate - Google P

-

Synthesis and characterization of related substances of rupatadine fumarate: an antihistamine drug. [Link]

- CN103804357A - Rupatadine fumarate compound as well as synthesis method and pharmaceutical composition thereof - Google P

-

Rupatadine - New Drug Approvals. [Link]

-

WO/2006/114676 A PROCESS FOR THE PREPARATION OF RUPATADINE - WIPO Patentscope. [Link]

-

Synthesis of 3-(10,11-di-hydro 5H-dibenzo azepin 5-yl)N-methyl propane... - ResearchGate. [Link]

-

EP1442035B1 - Process for the preparation of 4- (8-chloro-5, 6-dihydro-11h-benzo-[6][7]-cyclohepta-[1,2-b]-pyridin-11-ylidene)-1-piperidinecarboxylic acid ethyl ester (loratadine) - Google Patents.

-

Review paper Rupatadine: a novel second-generation antihistamine - Termedia. [Link]

-

3-(10,11-Dihydro-5H-dibenzo-[a,d]cyclohepten-5-ylidene)-N,N-dimethyl-1-propanamine, hydrochloride - PubChem. [Link]

-

8-Chloro-5,6-dihydro-11H-benzo[6][7]cyclohepta[1,2-b]pyridin-11-one - PubChem. [Link]

-

Rupatadine: efficacy and safety of a non-sedating antihistamine with PAF-antagonist effects. [Link]

-

A process for the manufacturing of loratadine and its intermediates - Patent WO-2006006184-A3 - PubChem. [Link]

-

Design, synthesis and biological evaluation of novel desloratadine derivatives with anti-inflammatory and H1 antagonize activities - PubMed. [Link]

-

Pharmacological profile, efficacy and safety of rupatadine in allergic rhinitis - ResearchGate. [Link]

-

A facile synthesis of 8-chloro-11-(4-fluorophenyl)-6, 11-dihydro-5H-benzo[6][7] cyclohepta [1, 2-b] pyridin-11-ol - Der Pharma Chemica. [Link]

-

Summary Basis of Decision for Rupall (Formerly Rupatadine) - Drug and Health Products Portal. [Link]

- CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine - Google P

-

Synthesis of 3-hydroxy desloratadine, the hydroxyl metabolite of loratadine - JOCPR. [Link]

-

Preparation method of rupatadine fumarate - Eureka | Patsnap. [Link]

- US20050203116A1 - Desloratadine salts,process for their synthesis and pharmaceutical compositions thereof - Google P

-

Futura study: evaluation of efficacy and safety of rupatadine fumarate in the treatment of persistent allergic rhinitis - ResearchGate. [Link]

-

Synthesis of 2- and 4-carboxylic acid derivatives of loratadine and desloratadine | Request PDF - ResearchGate. [Link]

-

Synthesis of Amitriptyline and Related Substances. Hydroboration of 5-Allylidene-5H-dibenzo[u,~-lO, 11-dihydrocycloheptene - datapdf.com. [Link]

- CN112341433A - A kind of preparation method of loratadine - Google P

-

Synthesis of anti-allergic drugs - RSC Publishing. [Link]

Sources

- 1. Review paper Rupatadine: a novel second-generation antihistamine [termedia.pl]

- 2. Rupatadine: efficacy and safety of a non-sedating antihistamine with PAF-antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Summary Basis of Decision for Rupall (Formerly Rupatadine) - Drug and Health Products Portal [dhpp.hpfb-dgpsa.ca]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. heteroletters.org [heteroletters.org]

- 7. CN103804357A - Rupatadine fumarate compound as well as synthesis method and pharmaceutical composition thereof - Google Patents [patents.google.com]

- 8. US20050203116A1 - Desloratadine salts,process for their synthesis and pharmaceutical compositions thereof - Google Patents [patents.google.com]

- 9. Process For The Synthesis Of Rupatadine [quickcompany.in]

- 10. EP2824103B1 - An improved process for the preparation of Rupatadine Fumarate - Google Patents [patents.google.com]

- 11. EP1442035B1 - Process for the preparation of 4- (8-chloro-5, 6-dihydro-11h-benzo-[5,6]-cyclohepta-[1,2-b]-pyridin-11-ylidene)-1-piperidinecarboxylic acid ethyl ester (loratadine) - Google Patents [patents.google.com]

- 12. 8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one | C14H10ClNO | CID 9816260 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pyridine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyridine ring, a simple six-membered aromatic heterocycle, is a quintessential "privileged scaffold" in medicinal chemistry. Its incorporation into molecular frameworks is a time-tested strategy for optimizing pharmacological profiles, leading to a vast portfolio of FDA-approved drugs across nearly every therapeutic area. This guide provides a detailed exploration of the pyridine moiety's role, grounded in its fundamental physicochemical properties, synthetic accessibility, and profound impact on pharmacokinetics and pharmacodynamics. We will dissect the causal relationships behind its success, present practical synthetic protocols, and analyze its application in key drug classes, offering field-proven insights for drug development professionals.

The Pyridine Advantage: Why This Scaffold Excels

Pyridine (C₅H₅N) is a structural analog, or bioisostere, of benzene, where one carbon-hydrogen group is replaced by a nitrogen atom.[1][2] This seemingly simple substitution has profound implications for a molecule's properties, transforming a nonpolar hydrocarbon into a polar, basic, and highly versatile pharmacophore.[2][3] First isolated in 1846, the pyridine nucleus is now integral to over 7,000 existing drug molecules and is found in essential natural products like niacin (Vitamin B3) and pyridoxine (Vitamin B6).[1][2]

The strategic advantage of incorporating a pyridine ring stems from several key physicochemical and pharmacological enhancements:

-

Enhanced Solubility and Bioavailability: The lone pair of electrons on the nitrogen atom makes pyridine a hydrogen bond acceptor. This increases polarity and aqueous solubility compared to its benzene counterpart, a critical factor for drug formulation and absorption.[1][4][5]

-

Improved Potency and Target Binding: The nitrogen atom can form crucial hydrogen bonds with amino acid residues in a biological target's active site (e.g., the hinge region of a kinase). This often leads to a significant increase in binding affinity and potency.[2] In a well-documented case, the replacement of a phenyl ring with a pyridine ring in a series of Cdc7 kinase inhibitors resulted in a more than 500-fold improvement in biological potency.[2][6]

-

Optimized Pharmacokinetics (PK):

-

Metabolic Stability: A common site of metabolic oxidation on a benzene ring is the C-H bond. Replacing this with a pyridine nitrogen can block this metabolic pathway, increasing the drug's half-life and stability.[1][6] For instance, substituting a terminal phenyl ring with pyridine in a nicotinamide phosphoribosyltransferase (NAMPT) inhibitor improved its metabolic stability by 160-fold.[6]

-

Cellular Permeability: The pyridine moiety can favorably modulate a molecule's lipophilicity and polarity to enhance its ability to cross cellular membranes.[1][6]

-

-

Bioisosteric Versatility: The pyridine ring serves as an effective bioisostere for phenyl groups, amides, and other nitrogen-containing heterocycles, allowing medicinal chemists to fine-tune a molecule's properties while maintaining its core binding geometry.[1]

Data Presentation: Physicochemical Properties of Benzene vs. Pyridine

| Property | Benzene (C₆H₆) | Pyridine (C₅H₅N) | Rationale for Medicinal Chemistry Advantage |

| Molecular Weight | 78.11 g/mol | 79.10 g/mol | Near-identical size allows for effective bioisosteric replacement without steric clashes. |

| Boiling Point | 80.1 °C | 115.2 °C | Higher boiling point indicates stronger intermolecular forces (dipole-dipole interactions) due to the nitrogen atom. |

| Solubility in Water | 0.18 g / 100 mL | Miscible | The polar nitrogen atom allows for hydrogen bonding with water, drastically improving aqueous solubility.[2][5] |

| Dipole Moment | 0 D | 2.2 D | The significant dipole moment, arising from the electronegative nitrogen, is key to improved polarity and binding interactions. |

| Basicity (pKa) | N/A | 5.25 | The basic nitrogen can be protonated at physiological pH, allowing for ionic interactions and further enhancing solubility.[1] |

Visualization: Bioisosteric Replacement and its Pharmacological Impact

The following diagram illustrates the strategic replacement of a phenyl group with a pyridine ring and the resulting downstream benefits in drug design.

Caption: Strategic replacement of a phenyl ring with pyridine enhances key drug properties.

Synthesis of Pyridine Derivatives: From Classic to Contemporary

The widespread use of pyridine derivatives is underpinned by robust and versatile synthetic methodologies. Understanding these protocols is crucial for generating novel chemical entities for drug discovery pipelines.

The Hantzsch Pyridine Synthesis: A Foundational Protocol

First reported by Arthur Hantzsch in 1881, this multi-component reaction remains a cornerstone for creating substituted (dihydro)pyridines.[7] It involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source, typically ammonia or ammonium acetate.[7][8] The initial product is a 1,4-dihydropyridine, which is then oxidized to the aromatic pyridine ring.[7] This method is valued for its simplicity, efficiency, and ability to construct highly functionalized rings in a single pot.[9]

Experimental Protocol: Classic Hantzsch Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

This protocol provides a self-validating system for synthesizing a model Hantzsch product.

Materials:

-

Benzaldehyde (1.06 g, 10 mmol)

-

Ethyl acetoacetate (2.60 g, 20 mmol)

-

Ammonium acetate (0.77 g, 10 mmol)

-

Ethanol (25 mL)

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer/hotplate

Methodology:

-

Reaction Setup: Combine benzaldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (10 mmol) in a 100 mL round-bottom flask containing 25 mL of ethanol.

-

Causality: Ethanol serves as an effective solvent that readily dissolves all reactants. Ammonium acetate provides the nitrogen atom necessary for the heterocycle formation in a convenient, solid form.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) with constant stirring. The reaction is typically monitored by Thin Layer Chromatography (TLC).

-

Causality: Heating provides the activation energy needed for the initial Knoevenagel and enamine formation steps, driving the reaction toward the cyclized dihydropyridine intermediate.

-

Precipitation and Isolation: After 3-4 hours, or upon completion as indicated by TLC, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.

-

Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove any unreacted starting materials, and dry under vacuum. The product can be further purified by recrystallization from ethanol if necessary.

-

Aromatization (Optional): To convert the dihydropyridine to the corresponding pyridine, dissolve the product in acetic acid and treat with an oxidizing agent such as nitric acid or ceric ammonium nitrate (CAN) until the reaction is complete, followed by workup and purification.[7]

Visualization: Hantzsch Synthesis Workflow

Caption: The two-stage process of the Hantzsch synthesis to form substituted pyridines.

Therapeutic Applications: Pyridine Derivatives in Modern Medicine

The versatility of the pyridine scaffold is evident in the sheer breadth of its therapeutic applications.[6] From fighting cancer to managing hypertension, pyridine derivatives are central to numerous blockbuster drugs.

Anticancer Agents

Pyridine derivatives are particularly prominent in oncology, forming the core of many targeted therapies.[2] A significant number of these drugs function as kinase inhibitors.[2]

-

Mechanism of Action: Kinase Inhibition: Protein kinases are enzymes that regulate cell signaling pathways critical for growth and proliferation. In many cancers, these kinases become dysregulated. Pyridine-containing drugs are designed to compete with ATP for the kinase's binding site. The pyridine nitrogen is often critical for this interaction, forming a key hydrogen bond with the "hinge region" of the kinase, anchoring the inhibitor in place and blocking its function.[10][11]

-

FDA-Approved Examples:

-

Imatinib (Gleevec): A revolutionary treatment for chronic myeloid leukemia (CML), Imatinib's structure features a pyridine ring that is crucial for its inhibition of the Bcr-Abl tyrosine kinase.[1][2]

-

Crizotinib (Xalkori): Used to treat non-small cell lung cancer (NSCLC) with ALK mutations, Crizotinib also relies on a pyridine moiety for its kinase binding.[6]

-

Sorafenib (Nexavar): A multi-kinase inhibitor approved for liver and kidney cancer, Sorafenib contains a central pyridine ring.[6]

-

Visualization: Pyridine as a Kinase Hinge-Binder

Caption: The pyridine nitrogen forming a critical hydrogen bond with the kinase hinge region.

Data Presentation: Selected FDA-Approved Pyridine-Containing Drugs

| Drug Name | Therapeutic Area | Mechanism of Action |

| Isoniazid | Anti-infective (Tuberculosis) | Inhibits mycolic acid synthesis, disrupting the bacterial cell wall.[6] |

| Amlodipine | Cardiovascular (Hypertension) | A dihydropyridine that acts as a calcium channel blocker.[2][7] |

| Delavirdine | Anti-infective (HIV/AIDS) | Non-nucleoside reverse transcriptase inhibitor (NNRTI).[6] |

| Omeprazole | Gastroenterology (Ulcers) | Proton pump inhibitor that reduces stomach acid production.[6] |

| Tacrine | Neurology (Alzheimer's) | Acetylcholinesterase (AChE) inhibitor.[1][6] |

| Piroxicam | Anti-inflammatory (Arthritis) | Non-steroidal anti-inflammatory drug (NSAID) that inhibits COX enzymes.[6] |

Anti-infective and CNS Applications

Beyond cancer, pyridine derivatives are vital in combating infectious diseases and treating central nervous system disorders.

-

Anti-infective Agents: The pyridine core is found in drugs targeting bacteria, viruses, and fungi.[3][10]

-

Isoniazid: A frontline treatment for tuberculosis for decades, it works by disrupting the synthesis of the mycobacterial cell wall.[6]

-

Delavirdine & Nevirapine: These are key components of antiretroviral therapy for HIV/AIDS, functioning as non-nucleoside reverse transcriptase inhibitors that block viral replication.[6]

-

-

Central Nervous System (CNS) Agents: The ability of pyridine to modulate polarity and cross the blood-brain barrier makes it a valuable scaffold for CNS drugs.

Future Perspectives and Conclusion

The role of the pyridine scaffold in medicinal chemistry is not static; it continues to evolve. While it remains a go-to building block for optimizing drug candidates, researchers are constantly exploring novel synthetic routes and new applications.[1][12] The challenge of drug resistance, particularly in oncology and infectious diseases, drives the need for new pyridine analogues with novel mechanisms of action or improved target selectivity.[1][3]

References

-

De, S., Kumar S K, A., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(25), 15781-15817. Available from: [Link]

-

Sharma, A., Kumar, V., & Singh, P. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Available from: [Link]

-

Saleem, M., Taha, M., Adnan, M., & Al-Harrasi, A. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(20), 6248. Available from: [Link]

-

Sabt, A., Korycka-Machala, M., Kassem, A. F., The Son, N., & Dziadek, J. (2026). Investigation of Potent Anti-Mycobacterium tuberculosis Agents Derived from Pyridine Derivatives Targeting the Enoyl Acyl Carrier Protein Reductase (InhA): Design, Synthesis, and Computational Analysis. ResearchGate. Available from: [Link]

-

Chen, J. (n.d.). A Brief View on Pyridine Compounds. Open Access Journals. Available from: [Link]

-

Yousef, R. I., et al. (2022). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar. Available from: [Link]

-

Al-Zaydi, K. M. (2014). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 19(1), 129-141. Available from: [Link]

-

Ahmad, F., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4181. Available from: [Link]

-

Sharma, A., Kumar, V., & Singh, P. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Available from: [Link]

-

Movassaghi, M., & Hill, M. D. (2006). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society, 128(45), 14254-14255. Available from: [Link]

-

ResearchGate. (2025). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. ResearchGate. Available from: [Link]

-

Wikipedia. (n.d.). Hantzsch pyridine synthesis. Wikipedia. Available from: [Link]

-

Fayed, E. A., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(39), 36033-36052. Available from: [Link]

-

Henry, G. D. (2004). Recent Strategies for the Synthesis of Pyridine Derivatives. Tetrahedron, 60(29), 6043-6061. Available from: [Link]

-

ResearchGate. (n.d.). FDA-approved drugs containing pyridine or dihydropyridine scaffolds for the treatment of hypertension. ResearchGate. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Organic Chemistry Portal. Available from: [Link]

-

El-Damasy, A. K., et al. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Available from: [Link]

-

Journal of Drug Delivery and Therapeutics. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Journal of Drug Delivery and Therapeutics, 13(7-S). Available from: [Link]

-

Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab. Available from: [Link]

-

Grokipedia. (n.d.). Hantzsch pyridine synthesis. Grokipedia. Available from: [Link]

-

IJNRD. (2024). “Pyridine: Synthesis, Swiss-ADME and Applications.”. IJNRD, 9(5). Available from: [Link]

-

Roy, A., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. RSC Advances, 7(50), 31627-31632. Available from: [Link]

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. openaccessjournals.com [openaccessjournals.com]

- 4. researchgate.net [researchgate.net]

- 5. sarchemlabs.com [sarchemlabs.com]

- 6. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 8. ijnrd.org [ijnrd.org]

- 9. grokipedia.com [grokipedia.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

Understanding the reactivity of bromopyridine isomers

An In-Depth Technical Guide to the Reactivity of Bromopyridine Isomers

Abstract

This technical guide offers a comprehensive examination of the chemical reactivity of the three structural isomers of bromopyridine: 2-bromopyridine, 3-bromopyridine, and 4-bromopyridine. As foundational scaffolds in medicinal chemistry, agrochemicals, and materials science, a deep understanding of their distinct electronic properties and reaction profiles is paramount for rational synthesis design. We will dissect the intricate interplay of inductive and resonance effects governed by the relative positions of the nitrogen atom and the bromine substituent. This guide provides field-proven insights into their behavior in key synthetic transformations, including nucleophilic aromatic substitution (SNAr), transition-metal-catalyzed cross-coupling, and metal-halogen exchange reactions. Detailed mechanistic discussions, comparative data, and step-by-step experimental protocols are provided to equip researchers, scientists, and drug development professionals with the authoritative knowledge required for the strategic manipulation of these versatile heterocyclic building blocks.

The Electronic Landscape: Why Isomerism Dictates Reactivity

The reactivity of any substituted pyridine is fundamentally governed by the electronic influence of the nitrogen atom. Being more electronegative than carbon, the nitrogen atom exerts a powerful electron-withdrawing inductive effect (-I), rendering the entire aromatic ring electron-deficient compared to benzene.[1] This deactivation is most pronounced at the positions α (C2, C6) and γ (C4) to the nitrogen.

The introduction of a bromine atom adds another layer of complexity. Bromine exhibits a dual electronic nature:

-

Inductive Effect (-I): As an electronegative halogen, bromine withdraws electron density from the ring via the sigma bond, further deactivating it.[1]

-

Mesomeric (Resonance) Effect (+M): The lone pairs on the bromine atom can be delocalized into the π-system of the ring, donating electron density. This effect is generally weaker than its inductive pull but plays a crucial role in directing incoming reagents.[1]

The unique reactivity of each bromopyridine isomer stems from the interplay of these effects, which are dictated by the bromine's position relative to the ring nitrogen.

Caption: Figure 1: Electronic Influence in Bromopyridine Isomers

Acidity and Basicity

The position of the bromine atom subtly influences the basicity of the pyridine nitrogen. The pKa of the conjugate acid (pyridinium ion) reflects the electron density at the nitrogen.

| Isomer | pKa of Conjugate Acid | Rationale |

| 2-Bromopyridine | 0.71 | The strong -I effect of bromine at the adjacent C2 position significantly withdraws electron density, making the nitrogen lone pair less available for protonation.[2][3] |

| 3-Bromopyridine | 2.84 | The bromine's -I effect is attenuated by distance, resulting in a basicity closer to that of pyridine itself (pKa ≈ 5.2). |

| 4-Bromopyridine | 3.5 (approx.) | The -I effect is stronger at the para position than the meta position, but less impactful than the ortho position, leading to intermediate basicity. |

| Note: pKa values are sourced from various compilations and may differ slightly between sources.[4] |

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr), a reaction pathway that is generally unfeasible for electron-rich rings like benzene.[5] The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5]

The key to SNAr reactivity in halopyridines is the ability of the ring to stabilize the negative charge of the intermediate.[6]

Causality of Isomeric Reactivity in SNAr

-

2- and 4-Bromopyridine (High Reactivity): When a nucleophile attacks at the C2 or C4 position, a resonance structure can be drawn where the negative charge is placed directly on the electronegative nitrogen atom.[6] This is a major, stabilizing contributor to the resonance hybrid, which lowers the activation energy of the rate-determining nucleophilic attack step.[6][7] Consequently, 2- and 4-bromopyridines are highly reactive towards nucleophiles like alkoxides, amines, and thiols. In reactions with ammonia, the bromine atoms at the 2- and 4-positions are readily displaced.[8]

-

3-Bromopyridine (Low Reactivity): Attack at the C3 position does not allow for delocalization of the negative charge onto the ring nitrogen.[6] All resonance structures place the anionic charge on carbon atoms. Without this crucial stabilizing feature, the Meisenheimer intermediate is significantly higher in energy, making the SNAr reaction at the 3-position much slower and often requiring harsh conditions or alternative mechanisms like pyridyne formation.[9]

Caption: Figure 3: Generalized Suzuki-Miyaura Catalytic Cycle

Protocol: Suzuki-Miyaura Coupling of 3-Bromopyridine with Phenylboronic Acid

-

Trustworthiness: This protocol is a representative procedure adapted from established literature methods. [10]All reagents should be handled in accordance with standard laboratory safety practices. An inert atmosphere is critical for preventing catalyst degradation.

-

Reagent Preparation: To an oven-dried Schlenk flask, add 3-bromopyridine (1.0 mmol, 158 mg), phenylboronic acid (1.2 mmol, 146 mg), potassium carbonate (2.5 mmol, 345 mg), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 22 mg).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas three times.

-

Solvent Addition: Add 5 mL of a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

-

Reaction: Place the flask in a preheated oil bath at 85 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After completion, cool the reaction to room temperature. Add 20 mL of ethyl acetate and 10 mL of water. Separate the layers.

-

Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 3-phenylpyridine.

Comparative Isomer Reactivity in Cross-Coupling

The choice of isomer is often dictated by the desired final substitution pattern. While all isomers are viable, 2- and 4-bromopyridines can sometimes offer faster reaction rates due to the electronic activation of the C-Br bond. However, they are also more prone to side reactions like homocoupling or catalyst inhibition. 3-Bromopyridine is often a reliable, "well-behaved" substrate. [10]

| Reaction | 2-Bromopyridine | 3-Bromopyridine | 4-Bromopyridine |

|---|---|---|---|

| Suzuki Coupling | Good to excellent yields. Potential for N-coordination to Pd can require specific ligands (e.g., bulky phosphines). | Excellent, reliable substrate. Generally high yields. [11] | Good to excellent yields. Highly activated C-Br bond. |

| Buchwald-Hartwig | Good substrate. Steric hindrance near N can be a factor. | Good substrate. Less sterically hindered than the 2-isomer. | Highly reactive, often giving high yields in shorter reaction times. |

| Sonogashira Coupling | Effective, but care must be taken to avoid side reactions involving the pyridine nitrogen. | Generally proceeds smoothly. | Highly effective due to the activated C-Br bond. |

Metal-Halogen Exchange

Metal-halogen exchange is a powerful method for converting the C-Br bond into a C-metal bond, effectively transforming the electrophilic carbon into a potent nucleophile (an organometallic reagent). [12]This is a cornerstone of pyridine functionalization, enabling subsequent reactions with a vast range of electrophiles.

The most common reagents are organolithiums (e.g., n-BuLi, s-BuLi) and magnesium-based reagents like isopropylmagnesium chloride (iPrMgCl). [13][14]

Causality and Isomer-Specific Considerations

The reaction is a kinetically controlled process where the rate typically follows I > Br > Cl. [12]

-

2-Bromopyridine: Reacts very rapidly with butyllithium, even at low temperatures (-78 °C), to form 2-lithiopyridine. [2]This high reactivity is due to the inductive activation by the adjacent nitrogen. The resulting 2-lithiopyridine is a versatile reagent but can be unstable at higher temperatures.

-

3-Bromopyridine: Also undergoes lithium-halogen exchange efficiently. The reaction is generally clean and provides 3-lithiopyridine, a key intermediate for accessing 3-substituted pyridines that are difficult to synthesize otherwise. [15]

-

4-Bromopyridine: Readily undergoes exchange. However, the resulting 4-lithiopyridine is highly reactive and can be prone to addition reactions with other molecules of 4-bromopyridine if not trapped quickly with an electrophile.